[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Overview
Description
2-(1-Adamantylcarbonyl)-6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that combines the structural features of adamantane, beta-carboline, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone typically involves multiple steps:
Formation of the Adamantylcarbonyl Intermediate: The adamantylcarbonyl group can be introduced through the reaction of adamantane with a suitable carbonylating agent under acidic or basic conditions.
Beta-Carboline Core Synthesis: The beta-carboline core can be synthesized via the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Nitration: The nitrophenyl group can be introduced via nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylcarbonyl)-6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in targeting neurological disorders or cancer.
Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in the development of advanced materials, such as polymers or nanomaterials.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of [6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The adamantyl group may enhance membrane permeability, while the nitrophenyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylcarbonyl-1H-beta-carboline: Lacks the methoxy and nitrophenyl groups, potentially altering its biological activity and chemical reactivity.
6-Methoxy-1-(4-nitrophenyl)-1H-beta-carboline: Lacks the adamantylcarbonyl group, which may affect its stability and membrane permeability.
2-(1-Adamantylcarbonyl)-1H-beta-carboline:
Uniqueness
2-(1-Adamantylcarbonyl)-6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the combination of the adamantylcarbonyl, methoxy, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
1-adamantyl-[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-36-22-6-7-25-24(13-22)23-8-9-31(27(26(23)30-25)20-2-4-21(5-3-20)32(34)35)28(33)29-14-17-10-18(15-29)12-19(11-17)16-29/h2-7,13,17-19,27,30H,8-12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHONZPBXCILH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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